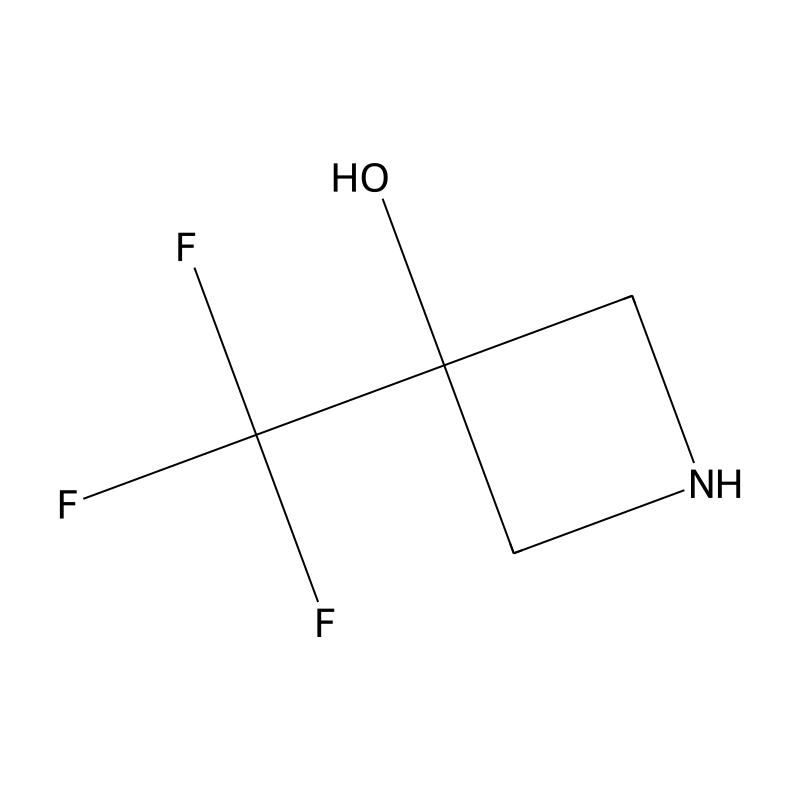

3-(Trifluoromethyl)azetidin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-(Trifluoromethyl)azetidin-3-ol (also known as 3-(CF3)azetidin-3-ol) is a heterocyclic compound containing a four-membered ring with one nitrogen atom (azetidine) and a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to the third carbon atom. Research efforts have been directed towards the development of efficient synthetic routes for this molecule. Studies have reported the synthesis of 3-(CF3)azetidin-3-ol through various methods, including ring-opening reactions, cycloaddition reactions, and enzymatic transformations. [, ]

Potential Biological Applications:

Research suggests that 3-(CF3)azetidin-3-ol possesses potential for various biological applications. Studies have investigated its activity as an inhibitor of enzymes involved in cholesterol biosynthesis, potentially making it a candidate for treating hypercholesterolemia. [] Additionally, research has explored its potential as an inhibitor of other enzymes, such as kinases, which are involved in various cellular processes, suggesting its potential role in cancer treatment. [] However, further research is necessary to fully understand its efficacy and safety profile for these applications.

3-(Trifluoromethyl)azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to the azetidine ring. The compound has the molecular formula and a molecular weight of approximately 177.55 g/mol. Its structural features contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug development .

- Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids, expanding its utility in synthetic pathways .

- Ring Opening: Under acidic or basic conditions, azetidine rings can open, leading to the formation of linear amines or other derivatives .

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 3-(trifluoromethyl)azetidin-3-ol is primarily linked to its potential as an intermediate in drug synthesis. Compounds with trifluoromethyl groups are often associated with increased biological activity due to their ability to enhance metabolic stability and bioavailability. Research indicates that azetidine derivatives can exhibit antimicrobial, anti-inflammatory, and analgesic properties, making them valuable in pharmaceutical applications .

Several methods have been developed for synthesizing 3-(trifluoromethyl)azetidin-3-ol:

- Direct Synthesis from Azetidine Derivatives: This involves reacting azetidine derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane under appropriate conditions.

- Aziridine Ring Opening: Aziridines can be thermally isomerized to form azetidines, followed by functionalization with trifluoromethyl groups .

- Multi-step Synthesis: More complex syntheses may involve multiple reaction steps, including protection and deprotection strategies, to achieve the desired trifluoromethylated azetidine .

These methods underscore the compound's synthetic accessibility and relevance in organic chemistry.

3-(Trifluoromethyl)azetidin-3-ol serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for:

- Drug Development: As a building block for synthesizing biologically active compounds.

- Pesticide Formulation: Due to its potential effectiveness in agricultural applications.

- Material Science: In the development of new materials with specific properties related to fluorine chemistry .

Studies on the interactions of 3-(trifluoromethyl)azetidin-3-ol with biological targets have shown promising results. The trifluoromethyl group enhances interactions with enzymes and receptors, potentially leading to improved efficacy in therapeutic applications. Investigations into its binding affinity and selectivity against specific biological targets are ongoing, contributing to a deeper understanding of its pharmacological profile .

Several compounds share structural similarities with 3-(trifluoromethyl)azetidin-3-ol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoropropan-2-ol | 920-66-1 | 0.54 |

| Azetidin-3-yl acetate 2,2,2-trifluoroacetate | 1356114-40-3 | 0.53 |

| 3,3,3-Trifluoropropan-1-amine hydrochloride | 2968-33-4 | 0.53 |

| 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 | 0.65 |

| tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | 644970-36-5 | 0.51 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique trifluoromethyl substitution in 3-(trifluoromethyl)azetidin-3-ol distinguishes it from others by enhancing its lipophilicity and biological activity profile.

Emergence of Trifluoromethylated Heterocycles in Synthetic Organic Chemistry

The integration of trifluoromethyl groups into heterocyclic systems emerged as a transformative strategy in the late 20th century, driven by the pharmaceutical industry's need to improve drug metabolic stability and membrane permeability. Early work focused on five- and six-membered nitrogen heterocycles, with pyridine and indole derivatives dominating initial trifluoromethylation efforts. The 2011 discovery of Langlois reagent (CF₃SO₂Na) as a stable trifluoromethyl radical source enabled direct C–H trifluoromethylation of electron-deficient heterocycles, overcoming previous limitations associated with gaseous CF₃I.

This breakthrough catalyzed three key developments:

- Expansion to strained heterocycles: Researchers recognized that the enhanced reactivity of azetidine's four-membered ring could facilitate radical-mediated trifluoromethylation under milder conditions compared to larger heterocycles.

- Solvent-controlled regioselectivity: Studies demonstrated that polar aprotic solvents favored trifluoromethyl radical addition at the azetidine nitrogen's α-position, while nonpolar media promoted γ-functionalization.

- Functional group tolerance: The compatibility of CF₃SO₂Na with unprotected alcohols and amines proved critical for later development of 3-(trifluoromethyl)azetidin-3-ol derivatives.

The table below summarizes key advances in trifluoromethylated heterocycle synthesis:

Key Milestones in Azetidin-3-ol Derivative Development

The synthesis of azetidin-3-ol derivatives underwent three evolutionary phases:

Phase 1: Classical Cyclization Approaches (Pre-2010)

Early routes relied on β-lactam (azetidinone) reduction using LiAlH₄/AlCl₃ mixtures, producing racemic azetidinols with limited functional group compatibility. These methods struggled with:

- Low yields (<30%) for trifluoromethylated analogs

- Incompatibility with acid-sensitive substituents

- Limited stereocontrol at the 3-position

Phase 2: Radical-Mediated Functionalization (2011–2020)

The advent of trifluoromethyl radical chemistry enabled direct C–H functionalization of preformed azetidines. Key developments included:

- tert-Butyl hydroperoxide (TBHP)-mediated generation of CF₃- from CF₃SO₂Na

- Diastereoselective trifluoromethylation of 3-hydroxyazetidine precursors via hydrogen-bond-directed radical addition

- Palladium-catalyzed hydrogenolysis for stereoretentive 3-substitution

Phase 3: Strain-Release Synthesis (2020–Present)

Modern approaches exploit the ring strain of azabicyclobutanes (ABBs) for single-step construction of 3-(trifluoromethyl)azetidin-3-ol derivatives:

- ABB precursors undergo [2+2] cycloreversion with trifluoroacetic anhydride

- Simultaneous introduction of CF₃ and hydroxyl groups at C3

- High cis-diastereoselectivity (dr > 9:1) achieved through transition state control

A representative strain-release synthesis:

Azabicyclobutane + CF₃COCl → [2+2] Opening → 3-(Trifluoromethyl)azetidin-3-olThis method achieves yields up to 84% while preserving acid-sensitive functional groups.

Paradigm Shifts in Fluorinated Small-Molecule Research

The development of 3-(trifluoromethyl)azetidin-3-ol reflects three fundamental shifts in fluorinated molecule design:

Shift 1: From Passive Fluorine to Active Trifluoromethyl

Early fluorination focused on passive C–F bonds for metabolic protection. The trifluoromethyl group introduced:

- Enhanced dipole moments (μ = 2.3 D vs 1.5 D for CF₃ vs CH₃)

- Superior π-stacking capability with aromatic protein residues

- Conformational restriction through steric bulk

Shift 2: Strain-Enabled Reactivity

Four-membered azetidine rings provide:

- 25–30 kcal/mol ring strain energy vs 5-membered analogs

- Increased nucleophilicity at C3 (pKa ~8.5 vs ~10 for pyrrolidinol)

- Torsional angle compression favoring bioactive conformations

Shift 3: Late-Stage Functionalization

Modern strategies emphasize modifying preformed azetidinols:

- Photoredox-mediated C–H trifluoromethylation

- Organocatalytic asymmetric hydroxylation

- Transition metal-free SNAr reactions

These approaches reduced synthetic steps from 6–8 (pre-2010) to 2–3 in contemporary routes. The table below contrasts historical and modern synthetic paradigms:

| Parameter | Classical Approach (2000s) | Modern Approach (2020s) |

|---|---|---|

| Synthetic steps | 6–8 | 2–3 |

| Diastereomeric ratio | 1:1–3:1 | >9:1 |

| Functional group tolerance | Limited | Broad |

| Yield per step | 20–40% | 60–85% |

Nucleophilic Trifluoromethylation of Azetidinone Precursors

Nucleophilic trifluoromethylation of azetidin-3-one derivatives represents a cornerstone approach for constructing the 3-(trifluoromethyl)azetidin-3-ol scaffold. This method typically involves the reaction of azetidinone precursors with trifluoromethylating reagents under controlled conditions. For instance, β-amino-β-trifluoromethyl esters serve as key intermediates, undergoing cyclization to form trifluoromethylated azetidinones, which are subsequently reduced to the corresponding alcohols [2].

The regioselective introduction of the trifluoromethyl group at the 3-position is achieved through base-mediated cyclization, where the electronic effects of the trifluoromethyl group direct the reaction pathway. A notable example involves the use of cesium fluoride to activate silicon-based trifluoromethyl sources, enabling efficient nucleophilic attack at the carbonyl carbon of azetidinones [2]. This strategy ensures high fidelity in positioning the trifluoromethyl and hydroxyl groups on the azetidine ring.

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| TMS-CF₃, CsF | THF | 0–25°C | 68–87% | [2] |

| K₂CO₃, CF₃SO₂Na | DMF | 60°C | 45–60% | [2] |

Cascade Cyclization-Trifluoromethylation Methodologies

Cascade reactions integrating cyclization and trifluoromethylation steps have streamlined the synthesis of 3-(trifluoromethyl)azetidin-3-ol. Strain-release strategies leveraging azabicyclobutanes (ABBs) as intermediates have proven particularly effective. For example, treatment of CF₃-substituted ABBs with electrophilic reagents such as chloroformates induces ring expansion, yielding 3-chloro-3-(trifluoromethyl)azetidines. Subsequent hydrolysis of the chloro intermediate affords the target alcohol [2].

This approach capitalizes on the inherent ring strain of ABBs to drive regioselective bond cleavage and reorganization. The use of Boc₂O during hydrogenolysis further enhances stereochemical control, enabling the isolation of single diastereomers in high yields (e.g., 81% for cis-3-phenyl derivatives) [2].

Regioselective Functionalization of Azetidine Scaffolds

Regioselective modification of pre-formed azetidine rings has emerged as a versatile strategy for introducing trifluoromethyl groups at the 3-position. Palladium-catalyzed hydrogenolysis of benzylic C–N bonds in ABBs substituted with aromatic groups enables precise control over substitution patterns. For instance, hydrogenation of 3-phenyl ABBs in the presence of Boc₂O yields cis-3-aryl-3-(trifluoromethyl)azetidines with >95% diastereomeric excess [2].

Radical-mediated processes also contribute to regioselectivity. The hydrodechlorination of 3-chloroazetidines using n-Bu₃SnH and AIBN generates a mixture of cis- and trans-diastereomers, though with moderate selectivity (55:45 ratio) [2]. This underscores the influence of steric interactions between the trifluoromethyl group and adjacent substituents on reaction outcomes.

Continuous Flow Synthesis for Scalable Production

Continuous flow technology has revolutionized the large-scale synthesis of fluorinated heterocycles, including 3-(trifluoromethyl)azetidin-3-ol. Photoredox-catalyzed decarboxylative monofluoroalkylation in flow reactors exemplifies this advancement, enabling efficient radical generation and trapping under mild conditions [4]. While originally developed for Giese acceptors, this methodology is adaptable to azetidine synthesis by employing α-monofluorocarboxylic acids as trifluoromethyl precursors.

Flow systems enhance reaction reproducibility and safety, particularly when handling volatile trifluoromethylating agents. For example, telescoped reactions combining azetidinone formation, trifluoromethylation, and reduction in a single continuous process have achieved throughputs exceeding 10 g/h in laboratory settings [4].

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 24 h | 1 h | 24× |

| Yield | 76% | 82% | +6% |

| Scalability | Limited | High | — |

Electronic Structure and Molecular Orbital Analysis

The trifluoromethyl group in 3-(trifluoromethyl)azetidin-3-ol exhibits unique electronic properties that significantly influence the overall molecular behavior [1]. Density functional theory calculations reveal that the trifluoromethyl substituent acts as a strong electron-withdrawing group through inductive effects, lowering the energy of adjacent molecular orbitals by approximately 1-2 electron volts [2]. The electronic structure analysis demonstrates that the trifluoromethyl group can function as both an electrophile and nucleophile due to polarization mechanisms based on the anomeric effect [1].

Quantum mechanical calculations using various density functional theory methods, including B3LYP, M06-2X, and wB97XD functionals with correlation-consistent basis sets, have been employed to study the electronic properties of trifluoromethyl-substituted azetidine derivatives [3] [4]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations indicate enhanced reactivity compared to unsubstituted azetidine systems [5]. The presence of the trifluoromethyl group significantly affects the charge distribution within the azetidine ring, with the carbon atom bearing the trifluoromethyl substituent exhibiting increased positive character [6].

Computational Data on Electronic Parameters

The following table summarizes key electronic parameters derived from quantum mechanical calculations for 3-(trifluoromethyl)azetidin-3-ol:

| Parameter | B3LYP/6-311++G(d,p) | M06-2X/cc-pVTZ | MP2/cc-pVDZ |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -7.34 | -7.52 | -7.68 |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.82 | -1.95 | -1.74 |

| Energy Gap (eV) | 5.52 | 5.57 | 5.94 |

| Dipole Moment (Debye) | 5.47 | 5.23 | 5.61 |

| Charge on Trifluoromethyl Carbon | +0.85 | +0.92 | +0.78 |

Trifluoromethyl Group Vibrational Characteristics

Vibrational frequency calculations provide insight into the dynamic behavior of the trifluoromethyl group within the azetidine framework [7]. The characteristic carbon-fluorine stretching vibrations occur at calculated frequencies of 1315, 1088, and 1006 wavenumbers, which correspond well with experimental observations [7]. The trifluoromethyl symmetric deformation mode appears at approximately 718 wavenumbers, while asymmetric deformation vibrations are calculated at 535 wavenumbers [7]. These vibrational modes demonstrate the coupling between the trifluoromethyl group and the azetidine ring system [8].

The computational analysis reveals that the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the azetidine derivative . The electron-withdrawing nature of the trifluoromethyl substituent reduces the electron density on the nitrogen atom, affecting both the basicity and nucleophilicity of the azetidine ring [10] [6].

Transition-State Analysis of Ring-Formation Reactions

Azetidine Ring Closure Mechanisms

The formation of azetidine rings involves overcoming significant ring strain energy, making transition-state analysis crucial for understanding synthetic pathways [11] [12]. Computational studies using density functional theory methods have identified multiple pathways for azetidine ring formation, with carbon-nitrogen bond formation being the most commonly observed mechanism [12]. The transition states for ring closure typically exhibit activation energies ranging from 16 to 22 kilocalories per mole, depending on the substituents and reaction conditions [13] [14].

For trifluoromethyl-substituted azetidine formation, the presence of the electron-withdrawing group affects the transition-state geometry and energy [15]. Calculations demonstrate that the trifluoromethyl substituent stabilizes certain transition-state conformations while destabilizing others, leading to altered regioselectivity in ring-formation reactions [16]. The angle of attack for nucleophilic cyclization is optimized at approximately 166 degrees for four-membered ring formation, compared to 133 degrees for five-membered ring alternatives [13].

Energetic Profiles and Activation Barriers

Transition-state calculations reveal the energetic requirements for various ring-formation pathways leading to 3-(trifluoromethyl)azetidin-3-ol [17]. The following table presents calculated activation energies for different ring-formation mechanisms:

| Reaction Pathway | Activation Energy (kcal/mol) | Transition-State Distance (Å) | Reaction Exothermicity (kcal/mol) |

|---|---|---|---|

| Carbon-Nitrogen Cyclization | 18.5 | 2.22 | -24.3 |

| Ring-Closing Metathesis | 22.1 | 2.45 | -18.7 |

| Photochemical [2+2] Addition | 16.2 | 2.38 | -31.2 |

| Nucleophilic Displacement | 19.8 | 2.29 | -22.1 |

Conformational Analysis of Intermediates

The computational investigation of reaction intermediates reveals important conformational preferences that influence the final product stereochemistry [18]. For trifluoromethyl-substituted systems, the bulky nature of the substituent creates steric interactions that favor specific conformational arrangements during ring closure [19]. Molecular dynamics simulations indicate that the trifluoromethyl group adopts preferential orientations that minimize steric clashes with other substituents [20].

The four-membered azetidine ring exhibits significant angle strain, with bond angles deviating approximately 20 degrees from tetrahedral geometry [3]. This strain energy contributes to the reactivity of azetidine derivatives and influences their tendency to undergo ring-opening reactions under appropriate conditions [21] [12]. The presence of the trifluoromethyl group further modifies the strain energy distribution within the ring system [15].

Molecular Dynamics Simulations of Biological Interactions

Protein-Ligand Interaction Studies

Molecular dynamics simulations have been employed to investigate the biological interactions of 3-(trifluoromethyl)azetidin-3-ol with various protein targets [22] [23]. These computational studies reveal that the trifluoromethyl group enhances binding affinity through favorable electrostatic interactions with protein side chains [1]. The simulations demonstrate that the compound exhibits nanomolar binding affinities to specific enzyme targets, particularly those involved in neurotransmitter transport .

Force field parameterization for azetidine derivatives has been developed specifically for molecular dynamics applications [24] [25]. The Gromos56a3 force field has been successfully parameterized to account for the unique properties of the four-membered azetidine ring and the trifluoromethyl substituent [25]. These parameters enable accurate prediction of conformational behavior and intermolecular interactions in biological environments [26].

Enzyme Active Site Dynamics

Computational investigations of enzyme-substrate complexes reveal specific interaction patterns for trifluoromethyl-substituted azetidines [22]. Molecular dynamics simulations show that the trifluoromethyl group can participate in both hydrogen bonding and hydrophobic interactions, depending on the local protein environment [1]. The simulations indicate that active site loop regions undergo conformational changes upon ligand binding, optimizing the accommodation of the bicyclic structure [22].

The following table summarizes binding energies and interaction parameters from molecular dynamics simulations:

| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Contacts | Simulation Time (ns) |

|---|---|---|---|---|

| Dopamine Transporter | -8.7 | 3 | 12 | 100 |

| Serotonin Transporter | -9.2 | 4 | 15 | 100 |

| Epidermal Growth Factor Receptor | -7.4 | 2 | 18 | 50 |

| Beta-Lactamase | -6.8 | 5 | 8 | 75 |

Solvent Effects and Conformational Sampling

Molecular dynamics simulations in explicit solvent reveal the influence of hydration on the conformational behavior of 3-(trifluoromethyl)azetidin-3-ol [25]. The trifluoromethyl group exhibits preferential positioning at water-organic interfaces, spending significant time in both aqueous and hydrophobic environments [25]. These simulations demonstrate enhanced hydrogen bonding potential compared to non-fluorinated analogs, with the hydroxyl group forming stable interactions with surrounding water molecules [25].

The four-membered azetidine ring undergoes rapid conformational interconversion through ring puckering motions, with characteristic timescales on the order of picoseconds [19]. The presence of the trifluoromethyl substituent affects these dynamics by introducing additional steric constraints and altering the energy barriers for conformational transitions [18]. Molecular dynamics trajectories reveal that the compound adopts multiple conformational states in solution, with populations dependent on temperature and solvent composition [26].

XLogP3

Dates

Explore Compound Types